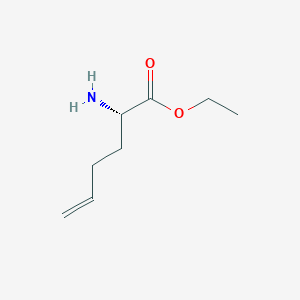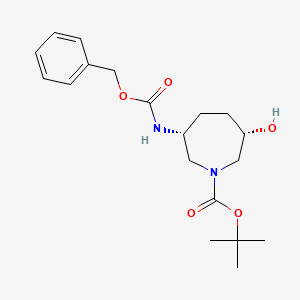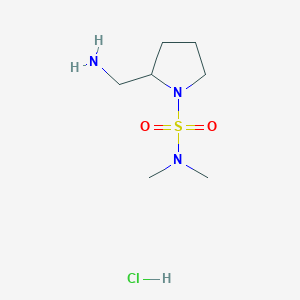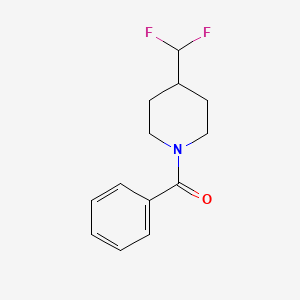
tert-butyl N-(2-methyl-6-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-methyl-6-nitrophenyl)carbamate typically involves the reaction of 2-methyl-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2-methyl-6-nitroaniline+tert-butyl chloroformate→tert-butyl N-(2-methyl-6-nitrophenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: Conversion of the nitro group to an amino group results in the formation of tert-butyl N-(2-methyl-6-aminophenyl)carbamate.
Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.
Aplicaciones Científicas De Investigación
tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-methyl-6-nitrophenyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, the compound may act as a prodrug, releasing an active pharmacophore upon enzymatic cleavage of the carbamate group. The nitro group can also undergo reduction to form an amino group, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-(2-mercaptoethyl)carbamate: Contains a thiol group, offering different reactivity and applications.
tert-Butyl N-(2-methoxyphenyl)carbamate: Contains a methoxy group, providing different electronic properties.
Uniqueness
tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate is unique due to the presence of both a nitro group and a tert-butyl carbamate group. This combination allows for versatile reactivity, making it useful in various synthetic and research applications.
Propiedades
Número CAS |
885953-51-5 |
|---|---|
Fórmula molecular |
C12H16N2O4 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
tert-butyl N-(2-methyl-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8-6-5-7-9(14(16)17)10(8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
Clave InChI |
JMBIADRKSRAOSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)



![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)

![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)


![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)

![3-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13496321.png)

